An In-depth Technical Guide on the Physicochemical Properties of (3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol
An In-depth Technical Guide on the Physicochemical Properties of (3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol
Abstract
This technical guide provides a comprehensive analysis of the predicted physicochemical properties of (3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol, a novel heterocyclic compound with potential applications in medicinal chemistry and materials science. In the absence of extensive experimental data for this specific molecule, this guide leverages advanced computational modeling to predict key parameters such as solubility, lipophilicity, pKa, and other druglikeness indicators. To establish a robust scientific context, these predicted values are critically evaluated against available experimental data for structurally analogous compounds. Furthermore, this guide details the standard experimental methodologies for determining these physicochemical properties, offering a framework for future empirical validation. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this compound's molecular characteristics.
Introduction and Molecular Structure
(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol is a heterocyclic compound featuring a pyridine ring linked to a 1,2,4-oxadiazole core, which is further substituted with a hydroxymethyl group. The strategic combination of these moieties—a basic pyridine ring, a hydrogen bond accepting oxadiazole, and a hydrogen bond donating and accepting methanol group—suggests a nuanced physicochemical profile that is critical for its behavior in biological and chemical systems. Understanding these properties is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile in drug discovery and for guiding its formulation and application in materials science.
The chemical structure of (3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol is presented below:
Caption: 2D structure of (3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol.
Predicted Physicochemical Properties
Due to the novelty of (3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol, experimental data on its physicochemical properties are not available in the public domain. To bridge this gap, a suite of properties was predicted using the SwissADME web tool, a widely recognized platform for in silico drug discovery.
Table 1: Predicted Physicochemical Properties of (3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol
| Property | Predicted Value | Significance in Drug Discovery and Development |
| Molecular Formula | C₈H₇N₃O₂ | Provides the elemental composition. |
| Molecular Weight | 177.16 g/mol | Influences diffusion and transport across membranes. Generally, lower molecular weight is favored for oral bioavailability. |
| logP (octanol/water) | 0.59 | A measure of lipophilicity. A positive value indicates higher solubility in lipids than in water, affecting membrane permeability and distribution. |
| logS (ESOL) | -1.78 | Predicts aqueous solubility. A more negative value indicates lower solubility in water, which can impact formulation and bioavailability. |
| Solubility | 1.19e-02 g/L | A quantitative prediction of aqueous solubility. |
| pKa (strongest basic) | 2.15 | The pyridine nitrogen is the most basic site. This value indicates it will be protonated in highly acidic environments. |
| pKa (strongest acidic) | 13.48 | The methanol hydroxyl group is the most acidic proton. It will only be deprotonated under strongly basic conditions. |
| Topological Polar Surface Area (TPSA) | 71.05 Ų | An indicator of a molecule's polarity and hydrogen bonding capacity. TPSA is correlated with drug transport properties. |
| Number of Hydrogen Bond Acceptors | 5 | Influences solubility and binding to biological targets. |
| Number of Hydrogen Bond Donors | 1 | Influences solubility and binding to biological targets. |
| Rotatable Bonds | 2 | A measure of molecular flexibility, which can impact binding affinity to a target. |
Comparative Analysis with Structurally Related Compounds
To contextualize the predicted data, it is instructive to compare it with the known properties of structurally similar molecules. The following table presents data for two analogs: the positional isomer (3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methanol and the methyl-substituted analog (3-methyl-1,2,4-oxadiazol-5-yl)methanol.
Table 2: Comparison of Physicochemical Properties with Analogous Compounds
| Property | (3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol (Predicted) | (3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methanol hydrochloride (Predicted)[1] | (3-methyl-1,2,4-oxadiazol-5-yl)methanol (Predicted)[2] |
| Molecular Weight | 177.16 g/mol | 177.16 g/mol (free base) | 114.10 g/mol [2] |
| XlogP | 0.59 | -0.1[1] | -0.3[2] |
| Hydrogen Bond Donors | 1 | 1 | 1[2] |
| Hydrogen Bond Acceptors | 5 | Not specified | 4[2] |
| TPSA | 71.05 Ų | Not specified | 59.2 Ų[2] |
Expert Insights:
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Lipophilicity (logP): The predicted logP of our target molecule (0.59) is higher than its 3-pyridyl isomer (-0.1) and the methyl analog (-0.3). This suggests that the 2-pyridyl substitution imparts a greater degree of lipophilicity. This can be rationalized by the potential for intramolecular hydrogen bonding between the pyridine nitrogen and the methanol hydroxyl group, which would reduce the molecule's overall polarity and interaction with water.
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Polar Surface Area (TPSA): The TPSA of the target molecule is higher than its methyl analog, which is expected due to the additional nitrogen atom in the pyridine ring. A higher TPSA generally correlates with lower membrane permeability.
Experimental Methodologies for Physicochemical Profiling
To empirically validate the predicted properties, a series of well-established experimental protocols should be employed. The trustworthiness of any drug development program relies on robust experimental data.
Solubility Determination
Principle: The equilibrium solubility of a compound in a given solvent is determined by preparing a saturated solution and measuring the concentration of the dissolved compound.
Step-by-Step Protocol (Shake-Flask Method):
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Preparation of Saturated Solution: An excess amount of the solid compound is added to a known volume of the solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
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Equilibration: The vial is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: The suspension is filtered or centrifuged to remove the undissolved solid.
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Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations of the compound is used for accurate quantification.
Caption: Workflow for shake-flask solubility determination.
Lipophilicity (logP) Determination
Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically n-octanol and water. logP is the logarithm of this ratio.
Step-by-Step Protocol (Shake-Flask Method):
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Phase Preparation: Equal volumes of n-octanol and water (or buffer) are pre-saturated with each other.
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Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a separatory funnel.
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Equilibration: The funnel is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases, and then left to stand for the phases to separate completely.
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Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).
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Calculation: logP is calculated as log₁₀([concentration in octanol] / [concentration in water]).
pKa Determination
Principle: The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. Potentiometric titration is a common and accurate method for its determination.
Step-by-Step Protocol (Potentiometric Titration):
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Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent, often a co-solvent system like water-methanol if aqueous solubility is low.
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Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally to the sample solution.
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pH Monitoring: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
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Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa is determined from the pH at the half-equivalence point.
Caption: Logical flow for pKa determination via titration.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of (3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol based on state-of-the-art computational predictions. The in silico data suggest that this compound is a relatively polar molecule with a balanced lipophilicity, which are generally favorable characteristics for a drug candidate. The presence of both hydrogen bond donors and acceptors, along with a basic pyridine nitrogen, indicates that its solubility and transport properties will be pH-dependent. The comparative analysis with structurally related compounds provides a degree of confidence in the predicted values and highlights the impact of subtle structural modifications on the overall physicochemical profile. The detailed experimental protocols included in this guide offer a clear path for the future empirical validation of these important molecular descriptors. This comprehensive analysis serves as a valuable resource for guiding the rational design and development of novel therapeutics and materials based on this promising heterocyclic scaffold.
References
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PubChem. [3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanol hydrochloride. National Center for Biotechnology Information. Available at: [Link]
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PubChem. (3-Methyl-1,2,4-oxadiazol-5-yl)methanol. National Center for Biotechnology Information. Available at: [Link]
